molecular formula C42H28N2 B8144943 9-([1,1'-Biphenyl]-4-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazole

9-([1,1'-Biphenyl]-4-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazole

Cat. No.: B8144943
M. Wt: 560.7 g/mol
InChI Key: PFCJGRHBQVDYQK-UHFFFAOYSA-N
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Description

9-[1,1’-Biphenyl]-4-yl-9’-phenyl-3,3’-bicarbazole: is a complex organic compound that features a biphenyl group and a bicarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[1,1’-Biphenyl]-4-yl-9’-phenyl-3,3’-bicarbazole typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of biphenyl is reacted with a halogenated carbazole under the presence of a palladium catalyst. The reaction conditions often involve a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-[1,1’-Biphenyl]-4-yl-9’-phenyl-3,3’-bicarbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination in the presence of iron(III) bromide.

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, oxidized biphenyl compounds, and reduced aromatic systems.

Scientific Research Applications

9-[1,1’-Biphenyl]-4-yl-9’-phenyl-3,3’-bicarbazole has several applications in scientific research:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties.

    Materials Science: It is utilized in the synthesis of advanced materials with unique optical and electronic properties.

    Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of high-performance polymers and as a precursor for various organic compounds.

Mechanism of Action

The mechanism of action of 9-[1,1’-Biphenyl]-4-yl-9’-phenyl-3,3’-bicarbazole involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the compound’s incorporation into organic electronic devices, enhancing their performance. Additionally, the compound’s ability to undergo redox reactions makes it a valuable component in various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler aromatic compound with two connected phenyl rings.

    Carbazole: A nitrogen-containing heterocyclic compound with significant electronic properties.

    9,9’-Bicarbazole: A compound with two carbazole units connected through a single bond.

Uniqueness

9-[1,1’-Biphenyl]-4-yl-9’-phenyl-3,3’-bicarbazole is unique due to its combination of biphenyl and bicarbazole moieties, which impart distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and organic electronic devices .

Properties

IUPAC Name

3-(9-phenylcarbazol-3-yl)-9-(4-phenylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28N2/c1-3-11-29(12-4-1)30-19-23-34(24-20-30)44-40-18-10-8-16-36(40)38-28-32(22-26-42(38)44)31-21-25-41-37(27-31)35-15-7-9-17-39(35)43(41)33-13-5-2-6-14-33/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCJGRHBQVDYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C93
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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